![molecular formula C16H32O4 B12574850 1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 265327-49-9](/img/structure/B12574850.png)
1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound with the molecular formula C16H32O4. This compound is characterized by the presence of a tetrahydropyran-2-yloxy group attached to an undecanediol backbone. It is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. The reaction conditions often include the use of acid catalysts to facilitate the formation of the THP ether. For example, the reaction of 1,2-undecanediol with dihydropyran in the presence of an acid catalyst like p-toluenesulfonic acid can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The THP group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
科学研究应用
1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protective group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets and pathways. The THP group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions. This protection is crucial in multi-step synthesis processes where selective reactivity is required .
相似化合物的比较
Similar Compounds
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar in structure but with a shorter carbon chain.
1-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: Another compound with a THP group but different backbone structure.
Uniqueness
1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its longer carbon chain and the presence of two hydroxyl groups, which provide additional sites for chemical modification. This makes it a versatile compound in synthetic chemistry and industrial applications .
属性
CAS 编号 |
265327-49-9 |
|---|---|
分子式 |
C16H32O4 |
分子量 |
288.42 g/mol |
IUPAC 名称 |
11-(oxan-2-yloxy)undecane-1,2-diol |
InChI |
InChI=1S/C16H32O4/c17-14-15(18)10-6-4-2-1-3-5-8-12-19-16-11-7-9-13-20-16/h15-18H,1-14H2 |
InChI 键 |
ZHYIYRIORJXPHX-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCCCCCCCCCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


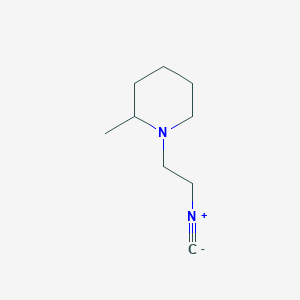
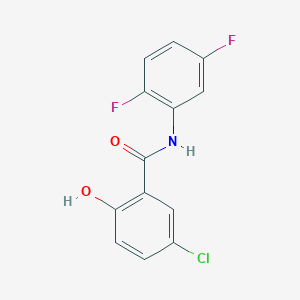
![3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol](/img/structure/B12574792.png)
![Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12574803.png)
![Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate](/img/structure/B12574811.png)
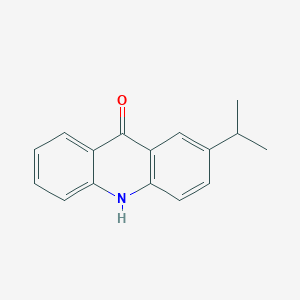
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methylphenyl)-](/img/structure/B12574813.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12574828.png)
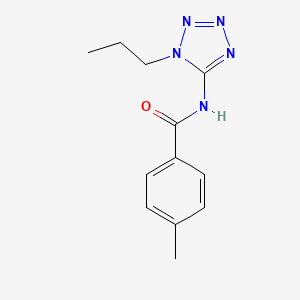
![(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B12574846.png)

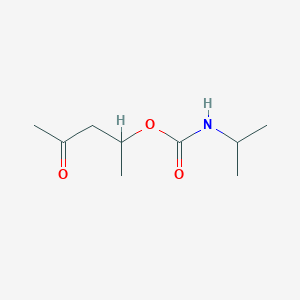
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12574851.png)
